![molecular formula C17H15ClN2O2 B13860324 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one is a complex organic compound with a quinoline core structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the chloro, dimethylamino, and hydroxy groups in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Dimethylamino Group Addition: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Tin(II) chloride (SnCl2), iron powder
Substitution: Dimethylamine, thiols
Major Products Formed
Oxidation: Formation of quinoline-2-one derivatives
Reduction: Formation of amino-substituted quinoline derivatives
Substitution: Formation of various substituted quinoline derivatives
科学研究应用
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antimalarial and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, in its potential antimalarial activity, the compound may inhibit the polymerization of heme into hemozoin, thereby exerting its effects on the malaria parasite. The presence of the dimethylamino and hydroxy groups may enhance its binding affinity to the target enzymes or receptors.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Hydroxychloroquine: Another antimalarial drug with a hydroxy group, similar to the compound .
Quinoline Derivatives: Various other quinoline derivatives with different substituents.
Uniqueness
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one is unique due to the specific combination of chloro, dimethylamino, and hydroxy groups, which confer distinct chemical and biological properties. This combination may result in enhanced reactivity and potential therapeutic applications compared to other similar compounds.
属性
分子式 |
C17H15ClN2O2 |
|---|---|
分子量 |
314.8 g/mol |
IUPAC 名称 |
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-20(2)11-5-3-10(4-6-11)12-7-13-15(8-14(12)18)19-17(22)9-16(13)21/h3-9H,1-2H3,(H2,19,21,22) |
InChI 键 |
IKRLUSCAMGBJII-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C=C3C(=C2)C(=CC(=O)N3)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)

![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
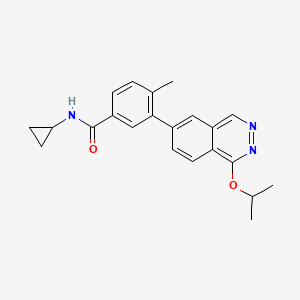

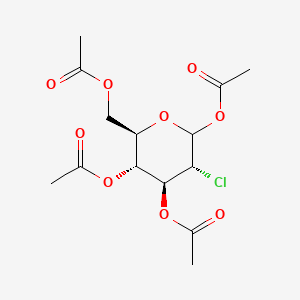
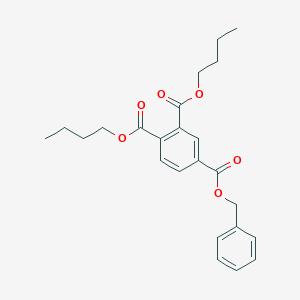
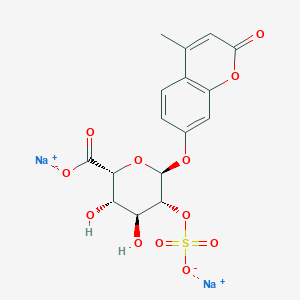
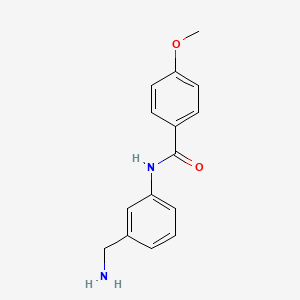
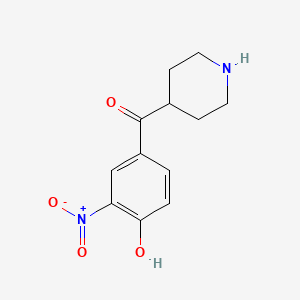
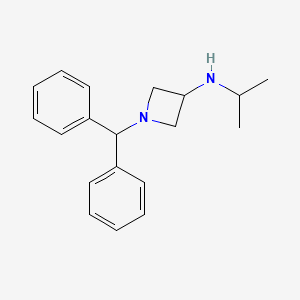
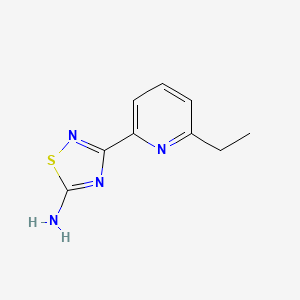

![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
